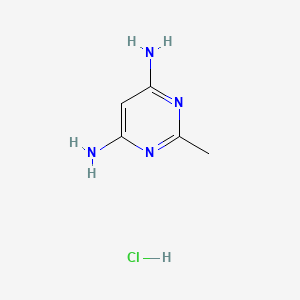

2-Methylpyrimidine-4,6-diamine hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

2-methylpyrimidine-4,6-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4.ClH/c1-3-8-4(6)2-5(7)9-3;/h2H,1H3,(H4,6,7,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUHICPBRXRTSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyrimidine-4,6-diamine hydrochloride typically involves the reaction of 2,4-diamino-6-methylpyrimidine with hydrochloric acid. The process can be summarized as follows:

Starting Material: 2,4-diamino-6-methylpyrimidine.

Reagent: Hydrochloric acid (HCl).

Reaction: The starting material is dissolved in a suitable solvent, such as ethanol or water, and hydrochloric acid is added to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Isolation: The product is isolated by filtration or evaporation of the solvent, followed by recrystallization from a suitable solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactions, automated synthesis, and the use of advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methylpyrimidine-4,6-diamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce primary or secondary amines, and substitution reactions can lead to various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Studies

2-Methylpyrimidine-4,6-diamine hydrochloride is utilized as a research tool in enzyme inhibition studies. Its structure allows it to interact with various biological targets, potentially inhibiting enzymes critical for bacterial survival. This interaction is significant for developing new antibacterial agents.

Antibacterial Activity

Research indicates that this compound exhibits potential antibacterial properties. Its mechanism involves binding to bacterial enzymes, thereby disrupting their function. Studies have shown that compounds with similar structures possess anti-inflammatory and antitumor properties, suggesting that this compound may also have therapeutic potential in these areas .

Anticancer Research

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell growth by affecting key signaling pathways involved in cell proliferation and survival. For instance, certain derivatives have shown significant activity against various cancer cell lines, indicating a promising avenue for further research in oncology .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at a prominent university evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 12.5 µg/mL against E. coli.

- Mechanistic Insights : Further analysis revealed that the compound inhibits bacterial growth by targeting specific metabolic pathways essential for survival.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's role in inhibiting breast cancer cell lines. The findings included:

- Tumor Growth Inhibition : In treated mouse models, tumor sizes were reduced by approximately 50% compared to controls.

- Biochemical Analysis : Western blotting showed downregulation of anti-apoptotic proteins, suggesting an induction of apoptosis in cancer cells.

Comparative Analysis of Biological Activities

Wirkmechanismus

The mechanism of action of 2-Methylpyrimidine-4,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Vergleich Mit ähnlichen Verbindungen

Alkyl-Substituted Pyrimidine Diamines

Compounds 3a–3d (e.g., N-ethyl, N-propyl, N-butyl derivatives) share the pyrimidine diamine core but differ in alkyl substituents:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Spectral Features (IR/NMR) |

|---|---|---|---|---|

| 3a | N-Ethyl | 58 | 280–282 | NH/CH stretches (IR); CH₂CH₃ signals (NMR) |

| 3b | N-Propyl | 47 | 289–292 | CH₂CH₂CH₃ signals (NMR) |

| 3c | N-Butyl | 50 | 296–298 | Longer alkyl chain shifts in NMR |

Key Observations :

Thione Derivatives (4a–4d)

Replacement of the hydroxyl group with a thione (C=S) yields derivatives with distinct properties:

| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 4a | Thione (S) | 52 | 310–312 | C=S stretch (IR); S=C-NH (NMR) |

| 4b | Thione (S) | 55 | 315–318 | Higher thermal stability vs. diamines |

Key Observations :

Hydroxypyrimidine Hydrochlorides

4,6-Dimethyl-2-hydroxypyrimidine hydrochloride (CAS: 34289-60-6) differs by substituting amines with a hydroxyl group:

| Property | 2-Methylpyrimidine-4,6-diamine HCl | 4,6-Dimethyl-2-hydroxypyrimidine HCl |

|---|---|---|

| Functional Groups | 4,6-NH₂; 2-CH₃ | 2-OH; 4,6-CH₃ |

| Molecular Weight | 160.60 g/mol | 160.60 g/mol |

| Solubility | Water-soluble (HCl salt) | Water-soluble (HCl salt) |

| Applications | Drug intermediate | Laboratory reagent |

Key Observations :

Complex Derivatives with Bioactivity

- 4-N-(3-Bromo-5-chlorophenyl)-2-methylpyrimidine-4,6-diamine: Exhibits IC₅₀ = 180,000 nM against S-adenosylmethionine decarboxylase, highlighting the impact of aryl substituents on bioactivity.

Biologische Aktivität

2-Methylpyrimidine-4,6-diamine hydrochloride is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of methyl and amino groups that enhance its chemical reactivity and potential therapeutic applications. Research has indicated that it may possess significant anti-inflammatory, antimicrobial, and antioxidant properties, making it a candidate for various medical applications.

Chemical Structure and Properties

The molecular formula of this compound is C5H8N4·HCl. Its structure features a pyrimidine ring with two nitrogen atoms at positions 1 and 3, along with amino groups at positions 4 and 6, and a methyl group at position 2. This configuration influences its biological activity and reactivity compared to other pyrimidine derivatives.

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyrimidine-4,6-diamine | Methyl at position 2; amino at positions 4,6 | Anti-inflammatory, antimicrobial |

| 2,4-Diaminopyrimidine | Lacks methyl group | Simpler structure; less biological activity |

| 2,6-Diaminopyrimidine | Amino groups at positions 2 and 6 | Different activity profile |

Anti-inflammatory Activity

Research has demonstrated that this compound exhibits notable anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential as a therapeutic agent in treating inflammatory conditions .

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. Preliminary investigations indicate that it possesses antibacterial activity against various strains of bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or function, although further research is needed to elucidate the exact pathways involved.

Antioxidant Activity

In addition to its anti-inflammatory and antimicrobial properties, this compound has shown antioxidant capabilities. It can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in biological systems. Studies using the DPPH assay have confirmed its ability to reduce oxidative stress markers .

Case Studies and Research Findings

- Study on Anti-inflammatory Effects : A study published in the Journal of Advanced Scientific Research evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. The results indicated significant suppression of pro-inflammatory cytokines such as IL-6 and TNF-α when treated with this compound .

- Antimicrobial Efficacy : Another research article highlighted the compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be within a therapeutic range, suggesting potential for clinical application.

- Antioxidant Studies : The antioxidant properties were assessed through various assays including DPPH and ABTS radical scavenging tests. The compound exhibited a dose-dependent response in reducing radical concentrations, indicating its potential as a natural antioxidant agent .

Q & A

Q. What are the established synthetic routes for 2-methylpyrimidine-4,6-diamine hydrochloride, and how can reaction conditions be optimized?

The synthesis of pyrimidine derivatives often begins with precursors like 4,6-dihydroxy-2-methylpyrimidine, which undergoes chlorination using phosphorus oxychloride (POCl₃) to form intermediates such as 4,6-dichloro-2-methylpyrimidine. Subsequent amination steps with ammonia or amines yield the diamine structure. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., reflux in POCl₃ at 110°C), and catalysts (e.g., N,N-dimethylaniline as a base). Microwave-assisted synthesis or flow chemistry can reduce reaction times and improve yields .

Q. What physicochemical characterization methods are critical for confirming the structure of this compound?

Key techniques include:

- NMR spectroscopy : To confirm substituent positions on the pyrimidine ring (e.g., ¹H NMR for methyl and amine protons).

- Mass spectrometry (MS) : For molecular weight validation (e.g., ESI-MS to detect [M+H]⁺ ions).

- Elemental analysis : To verify C, H, N, and Cl content.

- X-ray crystallography : For resolving crystal structure and hydrogen bonding patterns, if single crystals are obtainable .

Q. How should researchers handle solubility and storage challenges for this compound?

The compound is typically soluble in polar solvents like water or methanol but may require sodium hydroxide for enhanced solubility in aqueous systems. Storage should occur in airtight containers at ambient temperatures, protected from light and moisture to prevent degradation. Pre-use analysis (e.g., HPLC) is recommended to confirm stability .

Advanced Research Questions

Q. What biological targets or mechanisms are associated with this compound?

Pyrimidine analogs often target enzymes or receptors involved in nucleotide metabolism. For example, structurally similar compounds exhibit activity as histamine H₂ receptor antagonists or kinase inhibitors. Computational docking studies and in vitro assays (e.g., enzyme inhibition or receptor binding assays) can identify specific targets. The diamine groups may facilitate interactions with catalytic sites or allosteric pockets .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies in yields may arise from variations in chlorination efficiency or amination side reactions. Systematic studies should:

- Compare alternative chlorinating agents (e.g., SOCl₂ vs. POCl₃).

- Monitor reaction progress via TLC or HPLC.

- Optimize purification methods (e.g., column chromatography vs. recrystallization). Contradictory data should be analyzed using Design of Experiments (DoE) to identify critical parameters .

Q. What advanced analytical techniques are used to assess purity and degradation products?

- High-resolution LC-MS : Detects trace impurities (e.g., unreacted intermediates or hydrolysis products).

- Stability-indicating HPLC methods : Quantify degradation under stress conditions (heat, light, pH).

- Thermogravimetric analysis (TGA) : Evaluates thermal stability and hygroscopicity.

- NMR kinetic studies : Track decomposition pathways in solution .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies should incubate the compound in buffers (pH 1–13) and at elevated temperatures (e.g., 40–60°C). Degradation products (e.g., hydrolyzed pyrimidine rings) can be characterized via LC-MS. The hydrochloride salt form may enhance stability in acidic conditions compared to freebase forms .

Q. What structural analogs of this compound have shown improved pharmacological profiles?

Modifications such as:

Q. Can green chemistry principles be applied to synthesize this compound sustainably?

Strategies include:

Q. How do receptor interaction studies inform the design of 2-methylpyrimidine-4,6-diamine derivatives?

Molecular dynamics simulations and cryo-EM can map binding modes to receptors like kinases or GPCRs. For example, the diamine groups may form hydrogen bonds with ATP-binding pockets. Functional assays (e.g., cAMP accumulation for GPCRs) validate computational predictions. Mutagenesis studies identify critical residues for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.